N-(4-acetamido-2,5-dimethoxyphenyl)-3-fluorobenzamide
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Overview
Description
N-(4-acetamido-2,5-dimethoxyphenyl)-3-fluorobenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an acetamido group, two methoxy groups, and a fluorobenzamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamido-2,5-dimethoxyphenyl)-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: The starting material, 2,5-dimethoxyaniline, undergoes acetylation to form 4-acetamido-2,5-dimethoxyaniline.
Fluorination: The acetamido intermediate is then subjected to a fluorination reaction using a suitable fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the desired position.
Amidation: The final step involves the reaction of the fluorinated intermediate with 3-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamido-2,5-dimethoxyphenyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-acetamido-2,5-dimethoxyphenyl)-3-fluorobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetamido-2,5-dimethoxyphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and methoxy groups may facilitate binding to these targets, while the fluorobenzamide moiety can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamido-2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)acetamide
- N-(4-acetamido-2,5-dimethoxyphenyl)-2-chlorobenzamide
- N-(4-acetamido-2,5-dimethoxyphenyl)-3,5-bis(trifluoromethyl)benzamide
Uniqueness
N-(4-acetamido-2,5-dimethoxyphenyl)-3-fluorobenzamide is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-acetamido-2,5-dimethoxyphenyl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4/c1-10(21)19-13-8-16(24-3)14(9-15(13)23-2)20-17(22)11-5-4-6-12(18)7-11/h4-9H,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVGYXLHXTZBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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